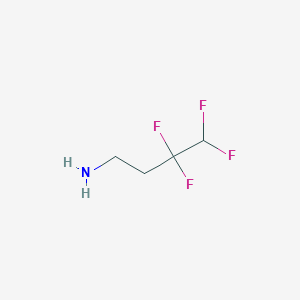
3,3,4,4-Tetrafluorobutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-Tetrafluorobutylamine is an organic compound with the molecular formula C4H7F4N. It is a fluorinated amine, characterized by the presence of four fluorine atoms attached to the butylamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3,4,4-Tetrafluorobutylamine can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2-tetrafluoro-1,4-diiodobutane with sodium azide under phase-transfer catalysis conditions to produce 3,3,4,4-tetrafluoro-4-iodobutyl azide. This intermediate is then reduced with triphenylphosphine and hydrolyzed to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4-Tetrafluorobutylamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of corresponding nitro or nitrile compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide and phase-transfer catalysts are used for substitution reactions.
Reduction: Triphenylphosphine is commonly used for reducing azides to amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Substitution: 3,3,4,4-Tetrafluoro-4-iodobutyl azide.
Reduction: this compound.
Oxidation: Corresponding nitro or nitrile compounds.
Aplicaciones Científicas De Investigación
3,3,4,4-Tetrafluorobutylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,3,4,4-tetrafluorobutylamine involves its interaction with various molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4-Tetrafluoro-4-iodobutylamine: A closely related compound used in similar synthetic applications.
3,3,4,4-Tetrafluorobutan-1-amine: Another fluorinated amine with comparable properties.
Uniqueness
3,3,4,4-Tetrafluorobutylamine is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. This makes it valuable in applications requiring high stability, reactivity, and specific interactions with other molecules.
Propiedades
Fórmula molecular |
C4H7F4N |
|---|---|
Peso molecular |
145.10 g/mol |
Nombre IUPAC |
3,3,4,4-tetrafluorobutan-1-amine |
InChI |
InChI=1S/C4H7F4N/c5-3(6)4(7,8)1-2-9/h3H,1-2,9H2 |
Clave InChI |
ITMAWEQXKLVLOB-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


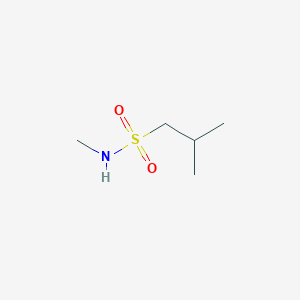
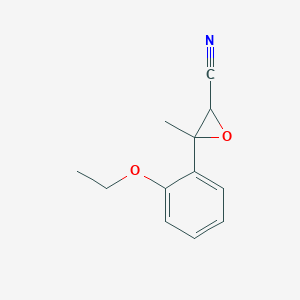
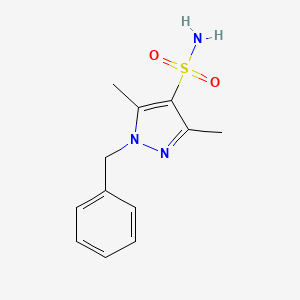
![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)
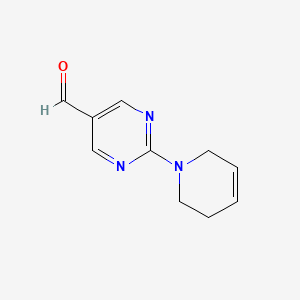

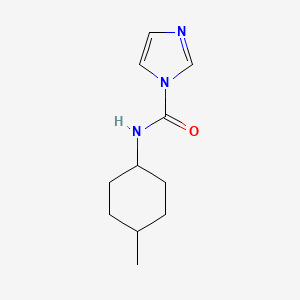
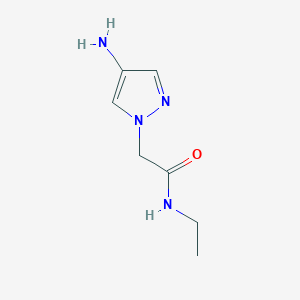

![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)


![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)

